

Application Notes and Protocols: BMS-243117 In Vitro Kinase Assay

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Compound of Interest

Compound Name: BMS-243117

Cat. No.: B1667187

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This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of **BMS-243117**, a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck). The provided methodologies are based on established principles of in vitro kinase assays and publicly available data on the target profile of **BMS-243117**.

Introduction

BMS-243117 is a benzothiazole-based compound identified as a highly selective inhibitor of Lck, a member of the Src family of tyrosine kinases.[1][2][3] Lck plays a critical role in T-cell receptor (TCR) signaling, making it an attractive therapeutic target for autoimmune diseases and transplant rejection. Understanding the in vitro potency and selectivity of compounds like **BMS-243117** is a crucial step in the drug discovery and development process. This document outlines a typical in vitro kinase assay protocol to determine the half-maximal inhibitory concentration (IC50) of **BMS-243117** against Lck and other related kinases.

Data Presentation: Inhibitory Profile of BMS-243117

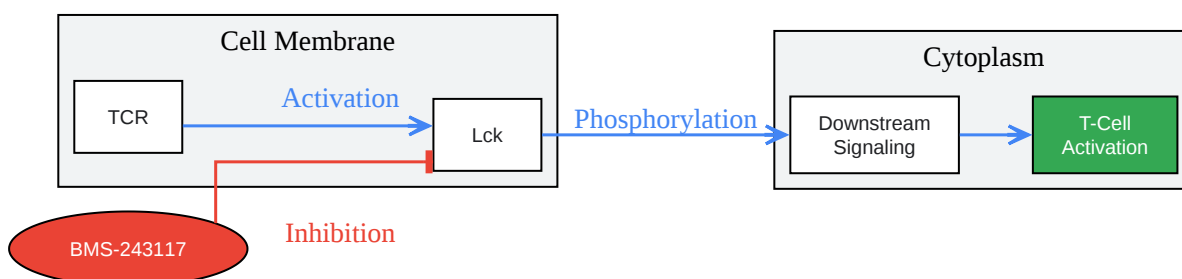
The following table summarizes the reported in vitro inhibitory activity of **BMS-243117** against a panel of Src family kinases. This data highlights the compound's high potency and selectivity for Lck.

Kinase	IC50 (nM)
Lck	4
Fyn	32
Blk	84
Src	158
Hck	960

Data sourced from MedchemExpress.[1]

Signaling Pathway

BMS-243117 exerts its effect by inhibiting Lck, a key kinase in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, Lck phosphorylates downstream targets, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine release. By binding to the ATP-binding site of Lck, **BMS-243117** blocks this initial phosphorylation event, thereby suppressing T-cell mediated immune responses.



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Caption: Inhibition of Lck by **BMS-243117** blocks TCR signaling.

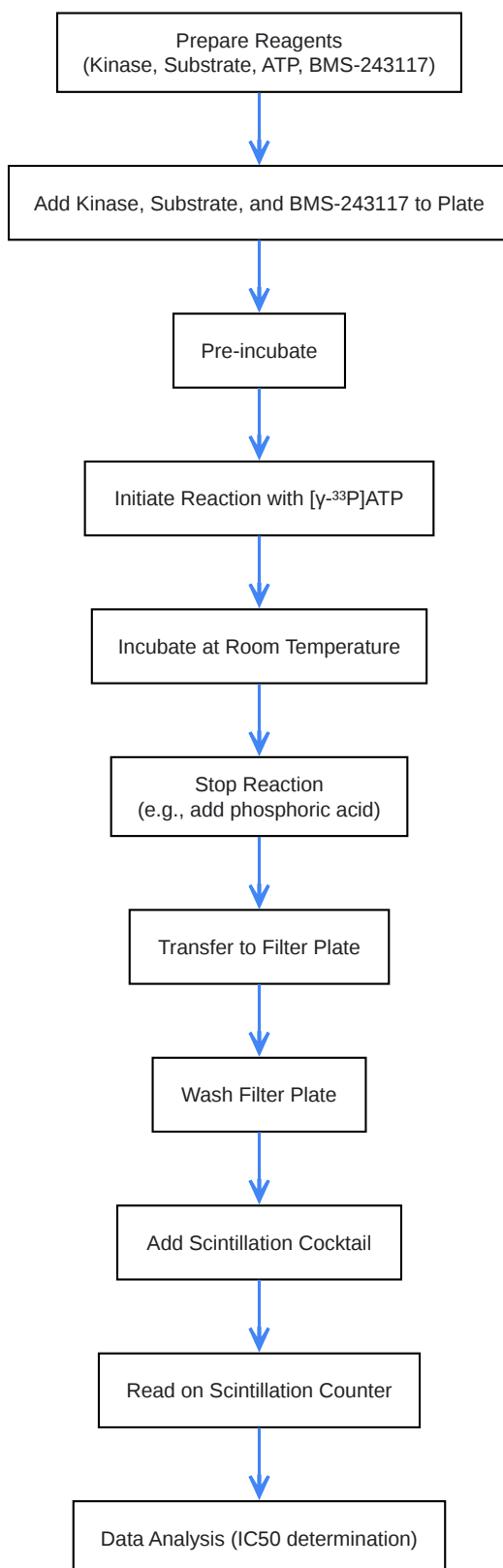
Experimental Protocol: In Vitro Lck Kinase Assay

This protocol describes a radiometric filter-binding assay using $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ to measure the phosphorylation of a peptide substrate by recombinant human Lck.

Materials and Reagents:

- Recombinant human Lck (active)
- **BMS-243117**
- Poly(Glu, Tyr) 4:1 peptide substrate
- [γ - ^{33}P]ATP
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP (unlabeled)
- 96-well microplates
- Phosphocellulose filter plates
- Wash Buffer (e.g., 0.75% phosphoric acid)
- Scintillation cocktail
- Microplate scintillation counter
- DMSO (for compound dilution)

Experimental Workflow:



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References

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- 3. BMS-243117 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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